

Investigating the Selectivity Profile of (R)-HH2853: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(R)-HH2853	
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This technical guide provides a comprehensive overview of the selectivity profile of **(R)-HH2853**, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to (R)-HH2853

(R)-HH2853 is a small molecule inhibitor targeting the catalytic activity of both Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2). These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH1 and EZH2 activity has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. (R)-HH2853 has demonstrated potent anti-tumor activities in preclinical models.

Selectivity Profile of (R)-HH2853 Analogues

The following tables summarize the selectivity profile of compounds structurally related to **(R)-HH2853**, providing insights into its potential on-target and off-target activities.

Inhibitory Activity against Histone Methyltransferases



The inhibitory activity of **(R)-HH2853** analogues was assessed against a panel of histone methyltransferases. The data reveals a high degree of selectivity for EZH1 and EZH2 over other methyltransferases.

Target Enzyme	IC50 (nM)
EZH1	9.26
EZH2 (wild-type)	2.21 - 5.36
Other Histone Methyltransferases (36 total)	>10,000

Table 1: Inhibitory activity of **(R)-HH2853** analogues against a panel of histone methyltransferases. Data presented as half-maximal inhibitory concentration (IC50). A higher IC50 value indicates lower potency.

Kinase Selectivity Profile

To further characterize the selectivity, **(R)-HH2853** analogues were screened against a large panel of kinases. The results indicate minimal off-target activity against the tested kinases.

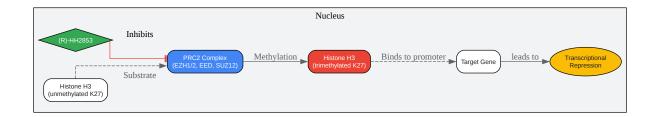
Kinase Target	% Inhibition at 1 μM
Majority of 253 Kinases Tested	< 20%
Select Kinases with >20% Inhibition	Data not publicly available

Table 2: Kinase selectivity profile of **(R)-HH2853** analogues. The compounds were tested at a concentration of 1 μ M. The majority of kinases showed minimal inhibition, demonstrating a favorable selectivity profile.

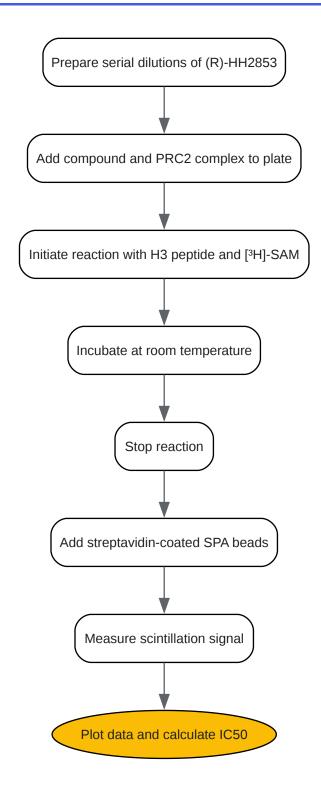
Signaling Pathway

(R)-HH2853 exerts its effects by inhibiting the PRC2 complex. The following diagram illustrates the canonical PRC2 signaling pathway.









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